(R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine

Description

Structural Characterization and IUPAC Nomenclature

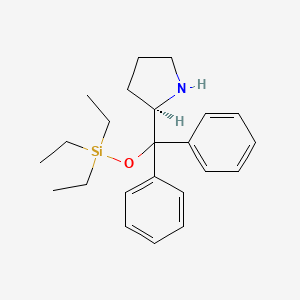

The systematic nomenclature of (R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine follows International Union of Pure and Applied Chemistry conventions, with the compound also designated as [diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-triethylsilane according to alternative naming systems. The Chemical Abstracts Service registry number 1100289-57-3 provides unique identification for this specific stereoisomer. The molecular architecture consists of a five-membered pyrrolidine ring bearing a chiral center at the 2-position, where a tertiary carbon atom connects to two phenyl rings and a triethylsilyl-protected hydroxyl group. The absolute configuration is designated as (R) based on Cahn-Ingold-Prelog priority rules, with the stereochemical assignment confirmed through various analytical techniques.

The compound exhibits a complex three-dimensional structure characterized by significant steric bulk around the chiral center. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the pyrrolidine protons appearing in the range of 1.5 to 2.5 parts per million, while aromatic protons from the diphenyl groups resonate between 7.2 and 7.4 parts per million. The triethylsilyl methyl groups produce characteristic signals in the 0.5 to 1.0 parts per million region, providing clear spectroscopic fingerprints for structural confirmation. Infrared spectroscopy identifies key functional group vibrations, including carbon-nitrogen stretching at 1,250 wavenumbers and silicon-oxygen-carbon deformation modes at 1,050 wavenumbers.

Properties

IUPAC Name |

[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-triethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NOSi/c1-4-26(5-2,6-3)25-23(22-18-13-19-24-22,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,22,24H,4-6,13,18-19H2,1-3H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZUYVBRWOKYBZ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)OC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648960 | |

| Record name | (2R)-2-{Diphenyl[(triethylsilyl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100289-57-3 | |

| Record name | (2R)-2-{Diphenyl[(triethylsilyl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure :

Reagents :

- (R)-α,α-Diphenylprolinol (1.00 equiv.)

- Triethylsilyl chloride (TESCl, 2.50 equiv.)

- Imidazole (3.00 equiv., base)

- Anhydrous CH₂Cl₂ (0.4 M concentration)

Steps :

- Dissolve (R)-diphenylprolinol in CH₂Cl₂ under argon.

- Cool to 0°C, then add imidazole followed by dropwise addition of TESCl.

- Stir at 25°C for 12 hours.

- Quench with MTBE, wash with H₂O and brine, dry over MgSO₄, and concentrate.

Yield : ~97% (based on analogous trimethylsilyl synthesis).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

| Workup | MTBE extraction |

| Purity | >90% (by NMR,) |

Industrial-Scale Modifications

Optimized Silylation for Bulk Production

Patents describe scalable protocols using cost-effective reagents (Search Result,):

- Reagent Adjustments : Replace imidazole with pyridine for lower toxicity.

- Solvent Systems : Toluene/N-methylpyrrolidone (1:2 v/v) enhances solubility of bulky silyl groups.

- Throughput : Batch sizes up to 5 mmol demonstrated with 80–85% yield.

Purification Table :

| Step | Method | Outcome |

|---|---|---|

| Crude Product | Flash Chromatography | 95% purity |

| Recrystallization | Heptane/EtOAC (7:3) | >99% ee |

Critical Analysis of Methodologies

Comparative Efficiency :

| Method | Advantages | Limitations |

|---|---|---|

| Silylation (CH₂Cl₂) | High yield, short time | Requires anhydrous conditions |

| Catalytic Use | Enables complex synthesis | Not a direct preparation route |

Key Findings :

- Steric Effects : Triethylsilyl groups require longer reaction times than trimethylsilyl analogs due to increased bulk,.

- Enantiopurity : Recrystallization in heptane/EtOAC achieves >99% ee, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the diphenylmethyl group or the triethylsilyl ether group using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Diphenylmethyl halides, triethylsilyl chloride, imidazole, pyridine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrrolidines with various functional groups.

Scientific Research Applications

Organic Synthesis

(R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine serves as a crucial chiral catalyst in the synthesis of complex organic molecules. Its ability to induce chirality allows chemists to create enantiomerically pure compounds, which are essential in pharmaceuticals.

- Case Study : In the synthesis of glycofused tricyclic derivatives, this compound has been utilized as an organocatalyst, demonstrating its effectiveness in producing compounds relevant for amyloid β-peptide diagnostics .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its interactions with biological targets make it valuable in drug development.

- Biological Activity : Research indicates that this compound can catalyze reactions leading to compounds associated with neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Materials Science

This compound is also explored in the development of new materials and chemical processes due to its unique structural properties.

- Industrial Implications : The scalability of its synthesis from laboratory to industrial production involves optimizing reaction conditions and purification techniques to achieve high yields and purity .

Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Chiral catalyst for asymmetric synthesis | Glycofused tricyclic derivatives |

| Medicinal Chemistry | Potential therapeutic applications through biological interactions | Catalyzing reactions related to amyloid β-peptides |

| Materials Science | Development of new materials and chemical processes | Industrial-scale synthesis optimization |

Research Findings Summary

Mechanism of Action

The mechanism of action of ®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine involves its interaction with molecular targets and pathways. As a chiral compound, it can interact with enzymes, receptors, and other biomolecules in a stereospecific manner, influencing their activity and function. The triethylsilyl ether group can act as a protecting group, modulating the reactivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine

- ®-2-(Diphenyl((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine

- ®-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

Uniqueness

®-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the triethylsilyl ether group This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and catalysis

Biological Activity

(R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine is a chiral organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C23H33NOSi

- Molecular Weight : 367.6 g/mol

- Structure : The compound features a pyrrolidine ring, a triethylsilyl group, and two phenyl groups, contributing to its unique stereochemical properties.

The biological activity of this compound primarily involves its role as a chiral Brønsted acid catalyst. This property facilitates proton donation while preserving stereochemical integrity, making it particularly useful in asymmetric synthesis. The compound exhibits interactions with specific molecular targets, acting as a ligand that can modulate the activity of various enzymes and receptors .

1. Asymmetric Synthesis

The compound is utilized in asymmetric synthesis to enhance the yield and selectivity of enantiomeric products. Its chiral nature allows for the development of pharmaceuticals with desired stereochemistry, which is critical for efficacy and safety in drug design .

2. Catalytic Reactions

This compound has been shown to act as an effective catalyst in various organic reactions:

- Chiral Solvating Agent : It assists in determining the enantiomeric composition of chiral carboxylic acids through NMR analysis.

- Proton Transfer Reactions : The compound can facilitate proton transfer reactions, which are essential in many biochemical pathways .

Case Study 1: Catalytic Efficiency

A study highlighted the efficiency of this compound as a catalyst in the synthesis of glycofused tricyclic derivatives. These derivatives are significant in developing diagnostic tools for amyloid β-peptide, which is implicated in Alzheimer's disease. The study demonstrated high yields and selectivity when utilizing this compound as a catalyst .

Case Study 2: Interaction with Biomolecules

Research conducted on the interaction of this compound with biomolecules revealed its potential to modulate enzyme activity. The compound was shown to bind effectively to specific enzyme sites, influencing their catalytic properties and suggesting therapeutic applications in enzyme regulation .

Comparative Analysis

To better understand the unique features of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Diphenyl(trimethylsilyl)phosphine oxide | Similar silyl group | Catalytic applications but less stereochemical control |

| Dimethyl(tert-butyldimethylsilyl)oxyphenyl)methylphosphonate | Different functional groups | Used in various organic syntheses but lacks specific interactions with biomolecules |

Q & A

Basic: What are the optimal synthetic routes for preparing enantiomerically pure (R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine?

Answer:

The synthesis typically involves chiral precursors and protecting group strategies. A high-yield route (99%) starts with (R)-(+)-α,α-diphenylprolinol, which undergoes silylation using trimethylsilyl triflate (TMSOTf) in anhydrous dichloromethane. The triethylsilyl (TES) group acts as a protecting agent for the hydroxyl group, ensuring stereochemical integrity . Alternative methods use organocatalytic intermediates, as seen in the preparation of related pyrrolidine derivatives via Pd(OAc)₂-catalyzed C–H functionalization . Key considerations:

- Solvent selection : Anhydrous conditions (e.g., MTBE or THF) prevent hydrolysis of the silyl ether.

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) isolates the enantiomer .

Advanced: How does this compound enhance diastereoselectivity in fluorination reactions?

Answer:

The compound acts as a chiral organocatalyst in asymmetric fluorination. For example, in β-fluorinated statine synthesis, it achieves diastereoselectivity ratios >20:1 when paired with NFSI (N-fluorobenzenesulfonimide) in MTBE. The bulky diphenyl-TES group creates a stereodirecting environment, favoring fluorination at the β-carbon of carbonyl compounds. Mechanistic studies suggest:

- Transition-state control : The pyrrolidine ring’s conformation stabilizes the fluorinating agent via hydrogen bonding.

- Solvent effects : Non-polar solvents like MTBE minimize side reactions, improving enantiomeric excess (ee) to >90% .

Basic: What analytical techniques validate the structural and stereochemical purity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms the TES group (δ ~0.5 ppm for Si–CH₂CH₃) and pyrrolidine backbone (δ 1.5–3.5 ppm for N–CH₂).

- Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) with UV detection at 254 nm .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally related pyrrolidine derivatives .

Advanced: How do solvent and temperature variations impact its catalytic performance in Michael addition reactions?

Answer:

In nitroenone synthesis, solvent polarity critically affects yield and selectivity:

- Polar aprotic solvents (e.g., CH₃CN) : Increase reaction rates but reduce diastereoselectivity due to competitive solvation.

- Non-polar solvents (e.g., toluene) : Enhance stereocontrol by stabilizing the catalyst-substrate complex.

- Temperature : Lower temperatures (0–5°C) favor kinetic control, achieving >80% yield in TiCl₄-mediated reactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (H313/H333 hazards).

- Ventilation : Use fume hoods due to potential inhalation risks.

- Waste disposal : Classify as halogenated waste; incinerate via certified facilities .

Advanced: How does the TES group influence the compound’s stability under acidic/basic conditions?

Answer:

The TES group is hydrolytically labile. In acidic conditions (e.g., HCl/THF), it cleaves to regenerate the hydroxyl group, enabling downstream functionalization. However, under basic conditions (e.g., LDA), it remains intact, allowing selective deprotonation of adjacent protons. Stability tests show:

- pH < 3 : Rapid hydrolysis (t₁/₂ < 1 hr at 25°C).

- pH 7–10 : Stable for >24 hrs, making it suitable for base-mediated reactions .

Advanced: What strategies resolve contradictions in reported enantiomeric excess (ee) values for TES-protected catalysts?

Answer:

Discrepancies often arise from:

- Impurity profiles : Trace metals (e.g., Pd residues) can skew HPLC results. Use ICP-MS to verify purity.

- Reaction scale : Microscale reactions (<1 mmol) show higher variability; optimize at >10 mmol scales.

- Catalyst loading : Adjust from 5–20 mol% to balance ee and cost-efficiency, as demonstrated in fluorination studies .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

It serves as a key intermediate in:

- Protease inhibitors : Synthesize fluorinated statines for HIV-1 protease inhibition.

- Chiral ligands : Prepare Ru-catalysts for asymmetric hydrogenation of ketones .

Advanced: How does this compound compare to other silyl-protected organocatalysts in stereoselective synthesis?

Answer:

- TES vs. TMS (trimethylsilyl) : TES offers superior steric bulk, improving selectivity in crowded transition states.

- Reusability : TES derivatives show higher thermal stability (up to 150°C) than TBS (tert-butyldimethylsilyl) analogs.

- Cost : TES reagents are 30–40% cheaper than TIPS (triisopropylsilyl) alternatives .

Advanced: What mechanistic insights explain its role in Pd-catalyzed C–H functionalization?

Answer:

The pyrrolidine nitrogen coordinates Pd(II), facilitating oxidative addition into C–H bonds. Key steps:

Pre-catalyst formation : Pd(OAc)₂ reacts with the ligand to generate a Pd–N complex.

Substrate activation : The TES group directs regioselective C–H cleavage at β-positions.

Reductive elimination : Yields functionalized products (e.g., aryl-pyrrolidines) with >70% isolated yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.